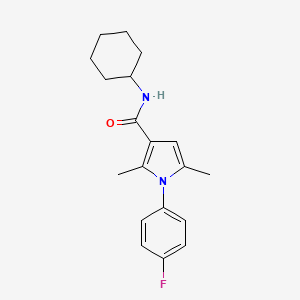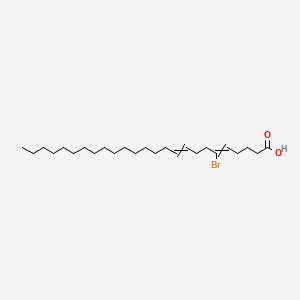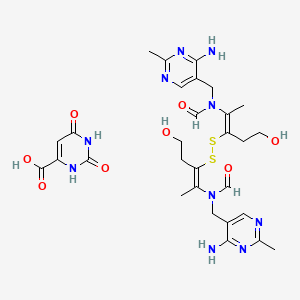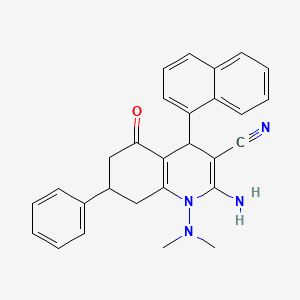
2-Amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of naphthalenes and a member of quinolines.
Aplicaciones Científicas De Investigación
Heterocyclic Amines and Breast Cancer Research
Research highlights the involvement of heterocyclic amines, structurally similar to 2-Amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile, in dietary influences on mammary gland cancer incidence. Heterocyclic amines are formed in meats during ordinary cooking methods and have been implicated as etiologic agents in human breast cancer. These compounds create DNA adducts in the mammary gland, indicating a direct interaction with the genetic material that may lead to carcinogenesis. This observation calls for further experimental studies to understand the interaction of these compounds with other dietary factors and their role in mammary carcinogenesis (Snyderwine, 1994).
Antimalarial Drug Targets
In the context of antimalarial therapy, protein farnesyltransferase inhibitors have emerged as significant targets for the treatment of malaria caused by Plasmodium falciparum. Compounds like this compound, which are structurally related to tetrahydroquinoline, are under research for their potential as antimalarial drug targets. Specifically, naphthyridine-based drugs, which share structural similarity with the mentioned compound, have shown promise as therapeutic agents due to their ability to facilitate protein-protein and protein-membrane interactions. This attribute highlights the potential of such structures in the development of new therapeutics for malaria treatment (Sharma, 2017).
Bioactive Naphthoquinones and Higher Plants
Naphthoquinones (NQs), a class of compounds structurally related to this compound, are known for their diverse distribution in nature and biological activities. These compounds exhibit a range of bioactivities, including cytotoxicity, antitumor, antibacterial, anti-inflammatory, antiparasitic, and antifungal properties. The bioactive potential of NQs marks them as novel biocides and chemotherapeutic agents, showing the significance of such structures in medicinal chemistry (Hook, Mills & Sheridan, 2014).
Propiedades
Fórmula molecular |
C28H26N4O |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-amino-1-(dimethylamino)-4-naphthalen-1-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H26N4O/c1-31(2)32-24-15-20(18-9-4-3-5-10-18)16-25(33)27(24)26(23(17-29)28(32)30)22-14-8-12-19-11-6-7-13-21(19)22/h3-14,20,26H,15-16,30H2,1-2H3 |
Clave InChI |
BRDWSRHFGGHGAV-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)C5=CC=CC=C5 |
SMILES canónico |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


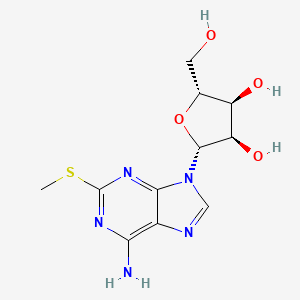
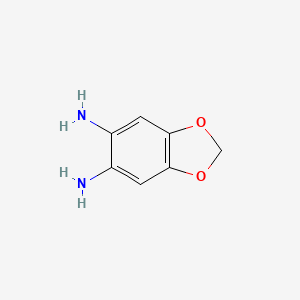
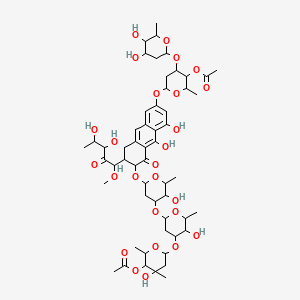
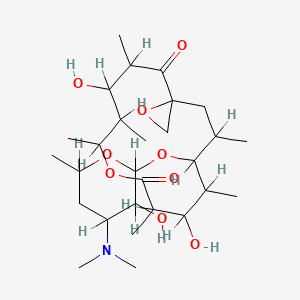
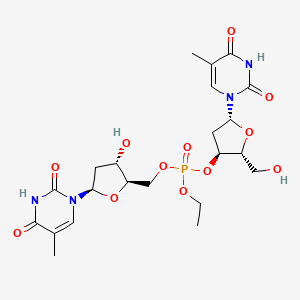

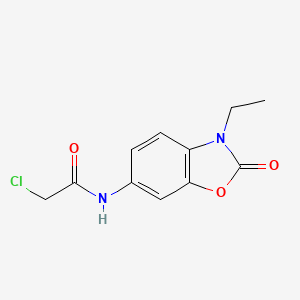
![3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1229838.png)
![3-[3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one](/img/structure/B1229842.png)

